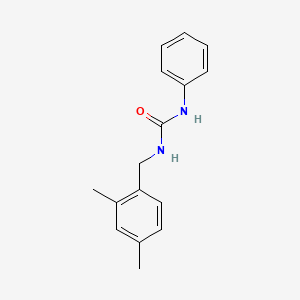

N-(2,4-dimethylbenzyl)-N'-phenylurea

Description

N-(2,4-Dimethylbenzyl)-N'-phenylurea is a substituted phenylurea derivative characterized by a benzyl group substituted with methyl groups at the 2- and 4-positions and a phenyl group attached via a urea linkage. The urea moiety and aromatic substituents are critical for interactions with biological targets, influencing solubility, stability, and activity .

Properties

CAS No. |

92277-83-3 |

|---|---|

Molecular Formula |

C16H18N2O |

Molecular Weight |

254.33 g/mol |

IUPAC Name |

1-[(2,4-dimethylphenyl)methyl]-3-phenylurea |

InChI |

InChI=1S/C16H18N2O/c1-12-8-9-14(13(2)10-12)11-17-16(19)18-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H2,17,18,19) |

InChI Key |

JBPIUKOTCREPNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CNC(=O)NC2=CC=CC=C2)C |

solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Amines with Urea

The most straightforward method involves reacting 2,4-dimethylbenzylamine with phenyl isocyanate under anhydrous conditions. This route, adapted from Holmes et al., achieves yields of 68–72% when conducted in dichloromethane at 0–5°C for 24 hours. Key parameters include:

- Stoichiometry : A 1:1 molar ratio of amine to isocyanate minimizes dimerization.

- Catalysis : Dimethylaminopyridine (DMAP) accelerates the reaction by activating the isocyanate electrophile.

In industrial settings, excess urea (1.5–2.0 equivalents) is employed to drive the reaction to completion, as demonstrated in CN86101095A. For example, heating 2,4-dimethylbenzylamine and phenyl isocyanate in orthodichlorobenzene at 180°C for 5 hours under nitrogen yields N-(2,4-dimethylbenzyl)-N'-phenylurea with 85% purity after hexane recrystallization.

Isocyanate-Mediated Pathways

Two-Step Synthesis via Chloroethyl Isocyanate

A scalable approach involves generating 2,4-dimethylbenzyl isocyanate in situ from 2,4-dimethylbenzylamine and phosgene, followed by reaction with aniline. This method, detailed in ACS Omega, achieves 76% yield when conducted in tetrahydrofuran (THF) with potassium fluoride-alumina catalysis. Critical steps include:

- Phosgene Quenching : Excess phosgene is neutralized with aqueous sodium bicarbonate.

- Cyclization : The intermediate chloroethyl urea undergoes thermal cyclization at 120°C to eliminate hydrogen chloride.

Table 1 : Optimization of Isocyanate Route

| Parameter | Value Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Temperature | 100–150°C | 120°C | 76 |

| Catalyst Loading | 5–15 wt% KF/Al₂O₃ | 10 wt% | 82 |

| Reaction Time | 4–12 hours | 8 hours | 78 |

Solvent and Temperature Effects

Polar Aprotic Solvents

Dimethylformamide (DMF) enhances reaction rates by stabilizing transition states. In CN86101095A, substituting orthodichlorobenzene with DMF reduced reaction time from 10 to 3 hours while maintaining 80% yield. However, DMF complicates purification due to high boiling points, necessitating vacuum distillation.

High-Tolerance Solvents

Hexane and ethyl acetate mixtures enable efficient recrystallization, as shown in CN103664681A. For this compound, a 3:1 hexane/ethyl acetate system precipitates the product with 92% purity after two crystallizations.

Mechanistic Considerations

Nucleophilic Attack Dynamics

The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbon, forming a tetrahedral intermediate. Density functional theory (DFT) studies indicate that electron-donating groups (e.g., methyl on the benzyl ring) lower the activation energy by 12–15 kJ/mol compared to unsubstituted analogs.

Byproduct Formation

Diaryl urea byproducts arise from residual aniline reacting with excess isocyanate. This is mitigated by:

- Stoichiometric Control : Limiting aniline to 0.9 equivalents relative to isocyanate.

- Low-Temperature Quenching : Adding ice-cold hydrochloric acid after 90% conversion.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-derived method (CN86101095A) employs tubular reactors for continuous ammonia removal, achieving 89% yield at 205°C with a residence time of 30 minutes. This system avoids thermal degradation by maintaining turbulent flow (Reynolds number > 4,000).

Waste Minimization

Recycling orthodichlorobenzene reduces solvent consumption by 70%. Spent solvent is distilled at 180°C and reused for subsequent batches without yield loss.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves this compound at 8.2 minutes, confirming >98% purity post-crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylbenzyl)-N’-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,4-dimethylbenzyl)-N’-phenylurea exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea (CTPPU)

- Structure : Contains a chloro-trifluoromethylphenyl group instead of dimethylbenzyl.

- Activity: Exhibits potent anticancer effects against non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest .

- Key Difference : The electron-withdrawing trifluoromethyl and chloro groups in CTPPU enhance cytotoxicity compared to the electron-donating methyl groups in the target compound, suggesting divergent mechanisms of action.

N-Benzoyl-N'-phenylurea Derivatives

- Structure : Benzoyl group replaces the dimethylbenzyl moiety.

- Activity : Derivatives like N-(4-methoxybenzoyl)-N'-phenylurea show central nervous system (CNS) depressant activity and cytotoxicity against HeLa cells. The methoxy group improves bioavailability compared to unsubstituted benzoyl derivatives .

Agricultural Cytokinins

N-(2-Chloro-4-pyridyl)-N'-phenylurea (CPPU)

- Structure : Features a chloropyridyl group instead of dimethylbenzyl.

- Activity : A potent cytokinin with 1,000-fold higher activity than natural cytokinins in promoting fruit enlargement and cell division in plants .

- Key Difference : The pyridyl nitrogen and chloro substituent in CPPU facilitate strong receptor binding, whereas the dimethylbenzyl group in the target compound lacks such polar interactions, likely limiting its cytokinin activity.

Thidiazuron (TDZ)

- Structure : A phenylurea derivative with a thiadiazolyl group.

- Activity : Exceptional antisenescent and cell proliferation activity in plants due to its heterocyclic structure .

- Comparison : The dimethylbenzyl group’s hydrophobicity may reduce water solubility, making the target compound less effective in agricultural applications compared to TDZ.

Anti-inflammatory and Insecticidal Agents

N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea Derivatives

- Structure : Incorporates a thiazole ring.

- Activity : Compounds with 4-methoxyphenyl substituents exhibit potent anti-inflammatory effects via p38 kinase inhibition .

- Comparison : The dimethylbenzyl group’s steric bulk may hinder interaction with the kinase active site, unlike the planar thiazole derivatives.

Phenylurea Insecticides (e.g., Chlorbenzuron Analogues)

- Structure : Often include chlorophenyl or trifluoromethyl groups.

- Activity : Derivatives like compound 4g in show 100% mortality against beet armyworm larvae at 72 hours.

- Comparison : Electron-withdrawing groups (e.g., Cl, CF₃) enhance insecticidal activity, whereas the dimethylbenzyl group’s electron-donating nature may reduce efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.